
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method includes the reaction of 2-methyl-6-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds and other cross-coupled products.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki coupling. Its boron-containing structure facilitates the coupling of aryl and vinyl halides with organoboron compounds, leading to complex organic molecules.
Synthesis of Bioactive Molecules
- It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the boron atom enhances its reactivity and allows for the development of novel bioactive molecules.
Biological Applications
Potential Drug Development
- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is being investigated for its potential use in drug development. Its boron-containing structure is particularly relevant in the design of boron-containing drugs that target specific biological pathways.
Boron Neutron Capture Therapy (BNCT)
- The compound has been explored for its role in boron neutron capture therapy, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. This application is significant due to the compound's ability to deliver boron to tumor sites effectively.
Industrial Applications
Advanced Materials Production
- In industry, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific electronic or mechanical characteristics .
Role in Electronic Devices
- The compound has potential applications in electronic devices as a component of hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structural features contribute to improved charge transport properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of an aniline moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications and research areas where other similar compounds may not be as effective.
Biological Activity
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxaborolane moiety, which is known to enhance the reactivity of anilines in biological systems. The presence of the tetramethyl group contributes to its stability and solubility.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of related compounds that may share similar mechanisms. For instance, certain pyrimidine-based drugs exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . While specific data on this compound is limited, compounds with similar dioxaborolane structures often demonstrate significant antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. In related studies, compounds containing boronic esters have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 0.126 µM against a triple-negative breast cancer (TNBC) cell line . This suggests that this compound could exhibit similar effects due to its structural characteristics.
The biological activity of boronic esters often involves the formation of covalent bonds with biological targets. This mechanism can lead to the inhibition or modulation of various biochemical pathways critical for pathogen survival or cancer cell proliferation. The reactivity of the dioxaborolane group is particularly significant in these interactions.
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is not extensively documented, related compounds have shown acceptable toxicity profiles in vivo. For example, a study indicated that certain analogs demonstrated favorable safety with high oral doses . This aspect is crucial for considering the compound's therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction conditions be optimized for yield improvement?
Basic Research Question
A widely used method involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling protocol employs Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as a base, and a dioxane/water solvent system heated to 55°C . Optimization strategies include:
- Catalyst loading : Reducing Pd catalyst to 0.05–0.1 equiv minimizes costs while maintaining efficiency.
- Solvent ratio : A 3:1 dioxane/water ratio balances solubility and reactivity.
- Temperature control : Prolonged heating at 55°C ensures complete conversion without side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?
Basic Research Question
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and boronate ester integrity. ¹¹B NMR (if accessible) directly probes the boron environment .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in substituent positioning (e.g., methyl vs. aniline group orientation) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects trace impurities .
Q. How can researchers address discrepancies between NMR and X-ray crystallography data when confirming the boronate ester configuration?
Advanced Research Question
Contradictions may arise due to dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Methodological approaches include:
- Variable-temperature NMR : Identifies conformational flexibility in the dioxaborolane ring .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic assignments .
- Twinned data refinement : Use SHELXL’s twin law options to resolve overlapping electron density in crystals .
Q. What strategies enhance the stability of this compound under cross-coupling reaction conditions?
Advanced Research Question
The tetramethyl-dioxaborolane group is sensitive to hydrolysis and oxidation. Stabilization methods include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent boronate oxidation.
- Protic solvent avoidance : Replace water with anhydrous THF or DMF in moisture-sensitive protocols .
- Additives : Use 2,2,6,6-tetramethylpiperidine to scavenge trace acids that degrade the boronate .
Q. How does the steric/electronic environment of the tetramethyl-dioxaborolane group influence reactivity in Suzuki-Miyaura couplings?
Advanced Research Question
Compared to pinacol boronate esters, the tetramethyl group:
- Steric effects : Hinders transmetallation, requiring higher temperatures (e.g., 80–100°C) for aryl chloride substrates .
- Electronic effects : Electron-donating methyl groups increase boronate Lewis acidity, accelerating Pd-B oxidative addition.
- Substrate scope : Compatibility with electron-deficient aryl halides is improved, but sterically hindered partners (e.g., ortho-substituted aryls) may require bulkier ligands like SPhos .
Q. What purification methods ensure high purity for sensitive applications like medicinal chemistry?
Basic Research Question
Post-synthesis purification steps include:
- Diatomaceous earth filtration : Removes Pd residues and inorganic salts after aqueous workup .
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the boronate.
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity, verified by HPLC .
Q. How can researchers optimize solvent systems for catalytic applications while minimizing boronate decomposition?
Advanced Research Question
- Solvent screening : Test aprotic solvents (e.g., toluene, DME) for thermal stability via TGA/DSC .
- Co-solvent systems : Add 10% DMSO to dioxane to solubilize polar intermediates without hydrolyzing the boronate .
- In situ monitoring : Use Raman spectroscopy to detect boronate degradation during reactions .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGADZIGHKLFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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